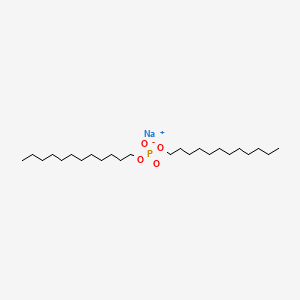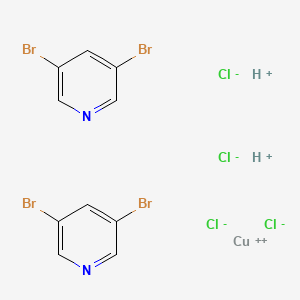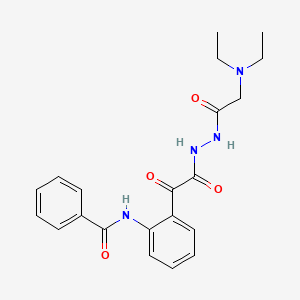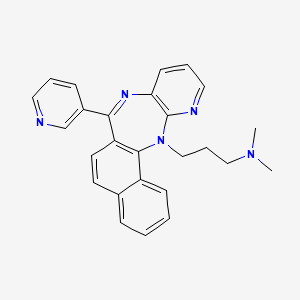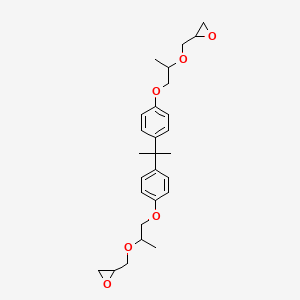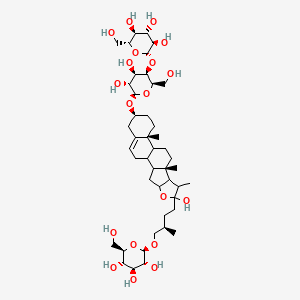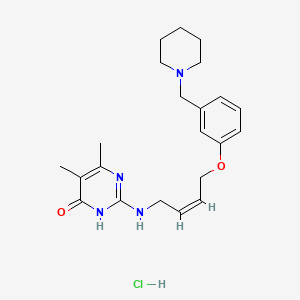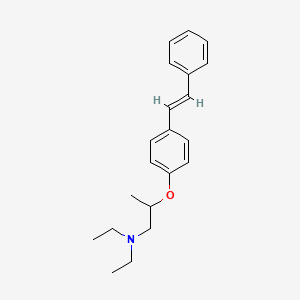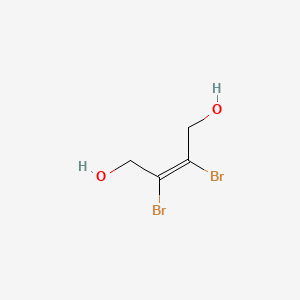
3-Tetradecylpropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tetradecylpropionate is an organic compound with the molecular formula C17H34O2. It is also known by other names such as 3-Propionyloxytetradecane and 3-Tetradecanol, 3-propanoate . This compound is characterized by its ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tetradecylpropionate typically involves the esterification of tetradecanol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tetradecylpropionate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Propionic acid and tetradecanoic acid.
Reduction: Tetradecanol and propanol.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Tetradecylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants .
Mécanisme D'action
The mechanism of action of 3-Tetradecylpropionate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Tetradecanol: Similar in structure but lacks the ester functional group.
Propionic acid: Shares the propionate moiety but is a simple carboxylic acid.
Tetradecanoic acid: Similar carbon chain length but is a carboxylic acid instead of an ester.
Uniqueness: 3-Tetradecylpropionate is unique due to its ester functional group, which imparts specific chemical reactivity and properties. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
959307-65-4 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
tetradecan-3-yl propanoate |
InChI |
InChI=1S/C17H34O2/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)19-17(18)6-3/h16H,4-15H2,1-3H3 |
Clé InChI |
FVJPDZCMIJRMTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CC)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


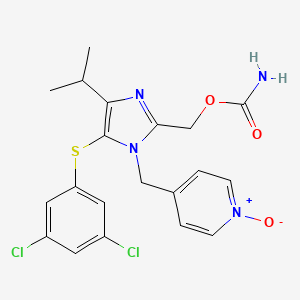
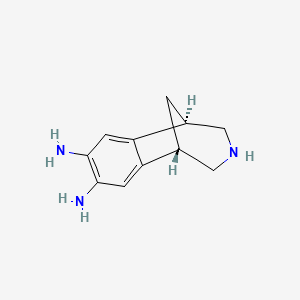
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
